molecular formula C6H7BFNO2 B590795 (2-Fluoro-6-methylpyridin-4-YL)boronic acid CAS No. 1310404-78-4

(2-Fluoro-6-methylpyridin-4-YL)boronic acid

Cat. No. B590795
CAS RN: 1310404-78-4
M. Wt: 154.935
InChI Key: RLBRCDSBHIADKU-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-methylpyridin-4-YL)boronic acid” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-6-methylpyridin-4-YL)boronic acid” is C6H7BFNO2 . Its molecular weight is 154.93 .


Chemical Reactions Analysis

Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Antiproliferative Activity

“(2-Fluoro-6-methylpyridin-4-YL)boronic acid” has been used in the synthesis of compounds with antiproliferative activity . The most potent compounds displayed low micromolar GI50 values . One of the compounds, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Preparation of Dihydro-phenylquinazlinone Derivatives

“(2-Methylpyridin-4-yl)boronic Acid” is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives . These derivatives are encephalitic alphaviruses inhibitors useful in the treatment of viral infections .

Synthesis of Antitumor Drugs

“(2-Fluoro-6-methylpyridin-4-YL)boronic acid” is used in the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate , an important intermediate of many antitumor drugs . It is widely used in small molecular inhibitors of anti-tumor .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .

Mode of Action

Boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This forms a new metal-carbon bond, which can then undergo reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the specific context of their use .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

The compound’s involvement in sm cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of (2-Fluoro-6-methylpyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents .

Safety and Hazards

Boron-containing compounds were thought to be toxic, mainly because of their use in ant poisoning . Nowadays, this concept has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

The interest for boronic acids has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-fluoro-6-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBRCDSBHIADKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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